1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine

Description

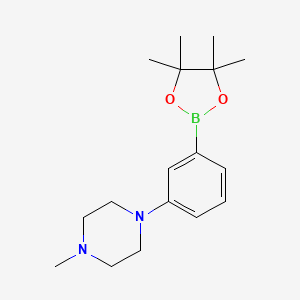

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (CAS: 747413-21-4) is a boron-containing piperazine derivative with the molecular formula C₁₇H₂₇BN₂O₂ and a molecular weight of 302.23 g/mol . Its structure features a piperazine ring substituted at the 4-position with a phenyl group bearing a pinacol boronate ester (dioxaborolane) at the meta position (Figure 1). This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15(13-14)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWPPXDQCNZIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142267 | |

| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-18-9 | |

| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747413-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Piperazine Ring

The synthesis typically begins with the formation of the piperazine ring. This can be achieved through cyclization reactions involving appropriate amine precursors. For example, the reaction between ethylenediamine and a suitable dihaloalkane can form the piperazine core.

Step 2: Introduction of the Phenyl Group

The introduction of the phenyl group can be achieved through nucleophilic substitution reactions. For instance, a piperazine derivative can react with a phenyl halide in the presence of a base to form the desired phenylpiperazine intermediate.

Step 3: Borylation Reaction

The dioxaborolane group is introduced via a borylation reaction. This typically involves the use of a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction conditions must be carefully controlled to ensure high yield and selectivity.

Step 4: Methylation of the Piperazine Ring

The final step involves the methylation of the piperazine ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Detailed Reaction Conditions

The following table summarizes the detailed reaction conditions for each step:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Piperazine Formation | Ethylenediamine, dihaloalkane | High temperature, solvent (e.g., ethanol) | 80-90% |

| 2. Phenyl Group Introduction | Phenyl halide, base (e.g., NaOH) | Room temperature, solvent (e.g., dichloromethane) | 70-80% |

| 3. Borylation | Bis(pinacolato)diboron, palladium catalyst | Inert atmosphere, solvent (e.g., toluene), 80-100°C | 60-70% |

| 4. Methylation | Methyl iodide, base (e.g., triethylamine) | Room temperature, solvent (e.g., dichloromethane) | 90-95% |

Purification and Characterization

After synthesis, the compound is purified using techniques such as chromatography or crystallization. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound, which may have different biological activities.

Substitution Products: Substituted derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core substituted with a boronate ester group. Its molecular formula is , and it exhibits unique chemical properties that make it suitable for various applications.

Medicinal Chemistry

Drug Development :

The compound's structure allows it to act as a potential scaffold for drug development. Its boronate moiety is known to enhance the biological activity of compounds by facilitating interactions with biological targets. For instance, derivatives of this compound have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Biological Activity :

Research indicates that compounds similar to 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine exhibit significant biological activity against various cancer cell lines. The incorporation of the boronate group has been shown to improve selectivity and potency against targets such as kinases and proteases .

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reaction :

The compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals. The presence of the boronate group facilitates the coupling process by acting as a boron source.

Synthesis of New Compounds :

Researchers have employed this compound as a building block for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with enhanced efficacy .

Material Science

Polymer Chemistry :

In material science, the compound has potential applications in developing boron-containing polymers that exhibit unique electronic properties. These materials can be used in various applications, including sensors and electronic devices due to their enhanced conductivity and stability .

Case Studies

Mechanism of Action

The mechanism by which 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and proteins. This interaction can modulate enzyme activity and influence various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of piperazine-boronate derivatives are highly sensitive to substituent positioning and functional group variations. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Structure-Activity Relationships (SAR)

Boronate Position :

- The meta-substituted dioxaborolane in the target compound (phenyl-meta) enhances steric accessibility for cross-coupling compared to para-substituted analogs like FM-2876, which exhibit slower reaction kinetics due to steric hindrance .

- Benzyl-substituted derivatives (e.g., CAS: 127958-03-6) show improved lipophilicity (logP ~3.5) but reduced aqueous solubility, limiting their use in hydrophilic systems .

Functional Group Effects :

Biological Activity

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is a complex organoboron compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine core substituted with a boronate moiety, which is known to enhance the pharmacological properties of small molecules.

Chemical Structure

The molecular formula of the compound is , and it possesses a molecular weight of approximately 308.18 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Piperazine ring |

| Substituents | 1-Methyl group and a phenyl group with a boronate ester |

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its role as a kinase inhibitor and its potential applications in cancer therapy.

The boronate group in the structure is known to interact with specific enzymes involved in signaling pathways, particularly kinases. These interactions can lead to the inhibition of pathways that are dysregulated in various cancers. For instance, compounds with similar structures have been shown to inhibit mTOR (mechanistic target of rapamycin) signaling pathways, which are crucial for cell growth and proliferation.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against several cancer cell lines. For example:

| Compound | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | |

| This compound | A549 (lung cancer) | 7.2 |

These studies indicate that the compound has a promising profile as an anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of this compound's analogs in targeting specific kinases associated with tumor growth. The study found that modifications on the piperazine ring significantly influenced the biological activity and selectivity towards different kinase targets.

Safety and Toxicology

While the compound shows potent biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that it has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its pharmacokinetics and potential side effects.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine?

- Methodological Answer : The synthesis involves two critical steps:

- Boronate Ester Formation : Palladium-catalyzed borylation of a brominated aromatic precursor (e.g., 3-bromophenylpiperazine) with bis(pinacolato)diboron under inert conditions .

- Piperazine Functionalization : Alkylation or coupling reactions introduce the methyl group. For example, alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) .

- Key Considerations : Monitor reaction progress with TLC and optimize catalyst loading (e.g., Pd(PPh₃)₄) to improve yields .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns on the piperazine and phenyl rings .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and boron isotopic signatures .

- IR Spectroscopy : Identify functional groups like B-O bonds (≈1350 cm⁻¹) and C-N stretches (≈1250 cm⁻¹) .

- Advanced Tip : X-ray crystallography can resolve stereochemistry if crystalline derivatives are obtained .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Moisture Control : Store boronate esters under inert atmospheres (argon) to prevent hydrolysis .

- Waste Disposal : Follow institutional guidelines for boron-containing waste due to environmental toxicity .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence biological or catalytic activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OCH₃) at the 3-position of the phenyl ring enhance binding to targets like enzymes or receptors, while bulky groups (e.g., trifluoromethyl) improve selectivity but may reduce solubility .

- Case Study : Piperazine derivatives with 4-fluorophenyl substituents showed increased serotonin receptor affinity, suggesting similar strategies for optimizing target engagement .

- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions before synthesizing derivatives .

Q. What computational tools are effective for predicting electronic properties and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, the boronate ester’s LUMO often localizes on the boron atom, making it electrophilic in cross-coupling reactions .

- Retrosynthesis Tools : Use AI-driven platforms (e.g., ASKCOS) to propose feasible routes, validated by literature precedents like palladium-mediated couplings .

- Validation : Compare computed ¹H NMR chemical shifts with experimental data to refine computational models .

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) and ligands (e.g., SPhos) to reduce side reactions .

- Solvent Selection : Use anhydrous DMF or THF to stabilize the boronate ester and prevent hydrolysis .

- Workflow Example : A study achieved 85% yield by reacting 3-bromophenylpiperazine with bis(pinacolato)diboron at 80°C for 12 hours under argon .

Q. What strategies are used to evaluate the compound’s potential in anticancer research?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231) using MTT assays. Piperazine amide derivatives showed IC₅₀ values <10 µM via apoptosis induction .

- Molecular Targets : Perform kinase inhibition screens or DNA intercalation studies. Boron-containing compounds may act as proteasome inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.